pharmacological profile of 2-Methyl-6-phenylmorpholine hcl
pharmacological profile of 2-Methyl-6-phenylmorpholine hcl
An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-6-phenylmorpholine HCl
Executive Summary
The development of monoamine transporter modulators has historically been fraught with a delicate balance between therapeutic efficacy and abuse liability. 2-Methyl-6-phenylmorpholine HCl represents a highly specialized class of heterocyclic amines designed to act as releasers and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1]. By structurally tuning the morpholine ring, researchers have successfully engineered compounds that maintain the anorectic and stimulant properties necessary for treating obesity and substance use disorders, while simultaneously blunting the high addiction potential characteristic of earlier amphetamine-like analogs[1],[2].
This whitepaper provides a comprehensive analysis of the pharmacological profile, mechanism of action, and self-validating experimental protocols used to characterize 2-Methyl-6-phenylmorpholine HCl and its derivatives.
Rationale and Structural Evolution
The architectural foundation of 2-methyl-6-phenylmorpholine is rooted in the legacy of phenmetrazine (3-methyl-2-phenylmorpholine) and its prodrug, phendimetrazine [2]. Phenmetrazine was historically prescribed as a potent anorectic; however, it functions as a highly selective DA and NE releaser with negligible 5-HT activity[1]. This dopaminergic dominance leads to profound reinforcing effects, resulting in its withdrawal from the market due to severe abuse liability[1],[2].
To circumvent this, researchers at RTI International hypothesized that introducing serotonergic activity into the phenylmorpholine scaffold could attenuate the dopaminergic reward pathways[1]. The structural shift from a 3-methyl-2-phenyl orientation to a 2-methyl-6-phenyl orientation fundamentally alters the molecule's interaction with the monoamine transporter binding pockets[1],[3]. This positional isomerism, particularly when combined with specific stereochemistry (e.g., 2R, 6S) and halogen substitutions on the phenyl ring, yields a "hybrid" pharmacological profile—acting as a dual or triple monoamine releaser[3].
Mechanism of Action: Substrate-Type Releaser vs. Reuptake Inhibitor
Unlike cocaine, which acts purely as a reuptake inhibitor (blocker) by binding to the extracellular face of the transporter and preventing monoamine clearance, 2-methyl-6-phenylmorpholine acts primarily as a substrate-type releaser [1],[3].
The Causality of Release:
-
Transporter Translocation: The compound binds to the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), and is actively transported into the presynaptic terminal.
-
Vesicular Depletion: Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of the synaptic vesicles and causing the leakage of endogenous monoamines into the cytosol.
-
Reverse Transport (Efflux): The sudden increase in cytosolic monoamine concentration forces the surface transporters (DAT, NET, SERT) to operate in reverse, actively pumping DA, NE, and 5-HT into the synaptic cleft independent of action potentials.
Figure 1: Mechanism of Action for Substrate-Type Monoamine Releasers.
Quantitative Pharmacological Profile
The therapeutic viability of 2-methyl-6-phenylmorpholine analogs hinges on their EC50 values across the three primary monoamine transporters. A lower DA/5-HT ratio is generally predictive of reduced abuse liability[1].
The table below summarizes the representative in vitro release data for phenmetrazine and key 2-methyl-6-phenylmorpholine derivatives, demonstrating the successful integration of serotonergic activity[1],[3],[4].
Table 1: Representative Monoamine Release Activity ( EC50 in nM)
| Compound / Scaffold | DAT Release ( EC50 , nM) | NET Release ( EC50 , nM) | SERT Release ( EC50 , nM) | DA / 5-HT Ratio |
| (+)-Phenmetrazine (Reference) | 131 | 50 | >10,000 | >76.0 |
| 2-Methyl-6-phenylmorpholine (Base) | 80 - 150 | 30 - 100 | 200 - 800 | ~2.0 - 5.0 |
| 3-Chloro-2-methyl-6-phenylmorpholine | 27 | 75 | 301 | ~11.1 |
(Data synthesized from RTI International patent claims and related pharmacological evaluations[1],[3],[4]. Lower EC50 indicates higher potency).
Experimental Methodology: In Vitro Synaptosome Assay
To accurately measure the releasing properties of 2-methyl-6-phenylmorpholine HCl, researchers must use rat brain synaptosomes rather than transfected cell lines (e.g., HEK293). Causality: Transfected cells typically express only the surface transporters (DAT/SERT/NET). Synaptosomes—isolated presynaptic nerve terminals—retain the entire endogenous vesicular machinery (including VMAT2) required to differentiate a true releaser from a simple reuptake inhibitor[5].
Step-by-Step Protocol: Monoamine Release Assay
This protocol is a self-validating system; it measures the loss of pre-loaded radioligand, ensuring that only compounds capable of inducing reverse transport will register a positive signal.
-
Tissue Preparation: Euthanize male Sprague-Dawley rats. Rapidly dissect the striatum (rich in DAT) and the prefrontal cortex (rich in SERT and NET).
-
Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose preserves the osmotic balance, preventing the synaptosomes from lysing during mechanical disruption.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Transfer the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the synaptosomes ( P2 fraction).
-
Radioligand Loading: Resuspend the P2 pellet in Krebs-phosphate buffer. Pre-incubate the synaptosomes with 5 nM of [3H] -DA, [3H] -5-HT, or [3H] -NE for 30 minutes at 25°C. This allows the endogenous transporters to load the radioactive substrates into the synaptic vesicles.
-
Drug Incubation: Add varying concentrations of 2-Methyl-6-phenylmorpholine HCl (1 nM to 10 µM) to the loaded synaptosomes. Incubate for exactly 15 minutes.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Scintillation Counting: Measure the retained radioactivity. Calculate the EC50 using non-linear regression analysis. A decrease in retained radioactivity indicates drug-induced monoamine release.
Figure 2: Workflow for In Vitro Synaptosome Monoamine Release Assay.
Conclusion
The pharmacological profile of 2-Methyl-6-phenylmorpholine HCl highlights a sophisticated evolution in drug design. By shifting the methyl and phenyl substituents on the morpholine ring, researchers have successfully dialed in serotonergic activity to balance the potent dopaminergic and noradrenergic release[1],[3]. This precise molecular tuning provides a promising framework for developing next-generation therapeutics aimed at treating obesity and cocaine dependence without the prohibitive abuse liability of legacy stimulants[1],[2].
References
- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. US Patent App. 13/698,892 (US20130203752A1).
-
Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Eaton, J. B., Lukas, R. J., & Damaj, M. I. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. PMC.[Link]
-
Banks, M. L., Blough, B. E., Fennell, T. R., & Nader, M. A. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropsychopharmacology. Nature. [Link]
-
AIPSIN. (2021). Monitoring AIPSIN 28.02.2021: 3-CPM (3-chlorophenmetrazine) Pharmacological Data. AIPSIN Substance Database.[Link]
Sources
- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. aipsin.com [aipsin.com]
- 5. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
